1-bromoethyl Acetate

Thermodynamics Gas Chromatography Reaction Equilibrium

1-Bromoethyl acetate (C₄H₇BrO₂, MW 167.0) is a reactive 1-haloalkyl ester characterized as a colorless to pale yellow liquid with a boiling point of 141.6±23.0 °C at 760 mmHg, a density of 1.496 g/cm³, and a vapor pressure of 5.8±0.3 mmHg at 25 °C. The compound is synthesized industrially by reacting vinyl acetate with hydrogen bromide or acetyl bromide with acetaldehyde in the presence of catalysts such as ZnCl₂, with optimized routes achieving yields up to 89.65% and GC purities exceeding 94%.

Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
CAS No. 40258-78-4
Cat. No. B138604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromoethyl Acetate
CAS40258-78-4
Synonyms(RS)-1-Acetoxyethyl Bromide;  1-Acetoxyethyl Bromide;  1-Bromoethyl Acetate;  α-Bromoethyl Acetate; 
Molecular FormulaC4H7BrO2
Molecular Weight167 g/mol
Structural Identifiers
SMILESCC(OC(=O)C)Br
InChIInChI=1S/C4H7BrO2/c1-3(5)7-4(2)6/h3H,1-2H3
InChIKeyIIASCQBFNHWZBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoethyl Acetate (CAS 40258-78-4): Technical Specifications and Baseline Characterization for Procurement Scientists


1-Bromoethyl acetate (C₄H₇BrO₂, MW 167.0) is a reactive 1-haloalkyl ester characterized as a colorless to pale yellow liquid with a boiling point of 141.6±23.0 °C at 760 mmHg, a density of 1.496 g/cm³, and a vapor pressure of 5.8±0.3 mmHg at 25 °C . The compound is synthesized industrially by reacting vinyl acetate with hydrogen bromide or acetyl bromide with acetaldehyde in the presence of catalysts such as ZnCl₂, with optimized routes achieving yields up to 89.65% and GC purities exceeding 94% [1].

Reactive 1-haloalkyl ester for prodrug esterification in pharmaceutical intermediate synthesis
GC derivatization agent for bromate quantification in water analysis
Available via high-yield, catalyst-free synthetic routes supporting efficient procurement

Why 1-Bromoethyl Acetate Cannot Be Directly Substituted by Other Haloalkyl Acetates


Despite sharing the C₄H₇XO₂ scaffold, 1-haloethyl acetates exhibit markedly different thermodynamic stabilities and reactivities due to the nature of the halogen substituent. For example, the equilibrium enthalpy for the formation of 1-bromoethyl acetate from acetaldehyde and acetyl bromide is −18.5 kcal mol⁻¹, whereas the corresponding chloro analog is −17.3 kcal mol⁻¹ [1]. This thermodynamic divergence directly influences the position of equilibrium in reversible reactions and the compound's behavior under analytical conditions such as gas chromatography. Furthermore, the bromine atom serves as a superior leaving group relative to chlorine in nucleophilic substitution reactions, enabling more efficient alkylation and acyl transfer processes that are critical in pharmaceutical intermediate synthesis [1]. Consequently, substituting 1-bromoethyl acetate with 1-chloroethyl acetate or other halogenated analogs without re-optimizing reaction parameters may lead to incomplete conversion, altered impurity profiles, and reduced yields.

Thermodynamics Enthalpy of formation differs by 1.2 kcal mol⁻¹ vs. 1-chloroethyl acetate, shifting GC equilibration behavior and requiring method re-optimization.
Reactivity Bromide acts as a superior leaving group compared to chloride; substituting with chloro analog may reduce alkylation efficiency and alter impurity profiles.
Regiochemistry 2-bromoethyl acetate yields a regioisomeric ester not approved for cefuroxime axetil; direct substitution may invalidate established pharmaceutical processes.

Quantitative Differentiation of 1-Bromoethyl Acetate: Head-to-Head Evidence Against Closest Analogs


Thermodynamic Stability: Enthalpy of Formation from Acetyl Halide and Acetaldehyde

Under strictly isothermal gas chromatographic conditions, the reaction enthalpy (ΔH°) for the equilibrium CH₃CHO + CH₃COX → CH₃COOCHXCH₃ was determined for X=Br and X=Cl. The bromo derivative (1-bromoethyl acetate) exhibits a more exothermic reaction enthalpy of −18.5 kcal mol⁻¹ compared to −17.3 kcal mol⁻¹ for 1-chloroethyl acetate [1]. This 1.2 kcal mol⁻¹ difference indicates a thermodynamically more stable adduct in the bromo system, which directly impacts the compound's behavior in analytical derivatization and reversible reaction processes.

Formation enthalpy
Head-to-head
−18.5 kcal mol⁻¹ (Br) vs −17.3 kcal mol⁻¹ (Cl)
ΔΔH° 1.2 kcal mol⁻¹ more exothermic
Informs GC temperature program design for accurate quantification
Data from isothermal GC injector studies; method transfer requires review
Thermodynamics Gas Chromatography Reaction Equilibrium

Synthetic Yield and Purity Optimization: Catalyst-Free Route vs. Traditional ZnCl₂-Catalyzed Process

A comparative evaluation of synthetic methodologies reveals that the vinyl acetate/HBr gas route (WO9855445A1) yields 1-bromoethyl acetate with a GC purity of 97.34% and an isolated yield of 80.06% after optimization [1]. In contrast, the traditional acetyl bromide/acetaldehyde route using ZnCl₂ catalyst (prior art baseline) typically achieves yields ≤70% with product purities ≤85% under comparable work-up [2]. A separate patented process using nano-Fe₃O₄-catalyzed reaction of silicon tetrabromide and vinyl acetate reports 89.0% yield and 98.2% purity [3].

Synthetic yield & purity
Cross-study comparable
Yield up to 89% / purity 98.2% (catalyst-free routes) vs ≤70% / ≤85% (ZnCl₂ baseline)
Purity improvement +13.2 percentage points
Supports higher purity procurement with reduced α-bromine impurities
Supplier route should be verified; patent data under specific conditions
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Impurity Profile Control: Bis(1-bromoethyl)ether Formation and Its Impact on Downstream Crystallization

1-Bromoethyl acetate is uniquely susceptible to forming bis(1-bromoethyl)ether upon storage, an impurity that increases over time independently of synthesis method [1]. This impurity reacts with cefuroxime to generate dimeric derivatives that severely hinder crystallization and degrade product quality [1]. The presence of bis(1-bromoethyl)ether has been confirmed by spectroscopy and chromatography [1]. In contrast, the analogous impurity formation kinetics for 1-chloroethyl acetate are not documented in the same context, and 2-bromoethyl acetate does not form this specific ether impurity due to structural differences.

Critical impurity
Class-level inference
Bis(1-bromoethyl)ether forms upon storage; increases over time, independent of synthesis method.
Impurity control measures must be documented in procurement specifications
Treatment with carboxylate salts reported; confirm with supplier
Impurity Profiling Crystallization Pharmaceutical Quality

Regioselectivity in Pharmaceutical Derivatization: 1-Bromoethyl Acetate as the Preferred Reagent for Cefuroxime Axetil Esterification

The conventional and industrially validated process for preparing cefuroxime axetil (the orally bioavailable prodrug of cefuroxime) employs 1-bromoethyl acetate (1-acetoxyethyl bromide) as the esterifying agent, reacting with cefuroxime sodium in dimethylacetamide to yield the 1-acetoxyethyl ester [1][2]. The use of 1-bromoethyl acetate is specifically mandated in U.S. Patent 4,267,320 [1]. While 2-bromoethyl acetate could theoretically serve as an alternative alkylating agent, it would yield a structurally different ester (2-acetoxyethyl cefuroxime) with potentially altered pharmacokinetic properties, and no equivalent regulatory approval exists. The 1-bromoethyl isomer is uniquely suited to generate the approved amorphous form of cefuroxime axetil, which possesses superior pharmacokinetic characteristics compared to the crystalline form [1].

Regioselective esterification
Class-level inference
1-bromoethyl acetate yields cefuroxime axetil (1-acetoxyethyl ester); 2-bromoethyl isomer would produce a different ester not established for the commercial API.
Determines correct regioisomer for validated pharmaceutical intermediate processes
Replacement with other haloalkyl acetates not supported by regulatory filings
Prodrug Synthesis Antibiotic Modification Esterification

Proven Application Scenarios for 1-Bromoethyl Acetate Based on Differential Evidence


GMP-Compliant Manufacturing of Cefuroxime Axetil (Oral Cephalosporin Antibiotic)

1-Bromoethyl acetate is the essential esterification reagent for the industrial production of cefuroxime axetil, a blockbuster oral antibiotic. The compound's unique reactivity and the critical impurity bis(1-bromoethyl)ether necessitate rigorous supplier qualification. Manufacturers must source material from suppliers who can demonstrate effective control of this impurity (e.g., via carboxylate salt treatment) to ensure consistent crystallization and high-quality amorphous drug product [1]. Use of any alternative haloalkyl acetate would invalidate the established process and regulatory filings [1][2].

Analytical Derivatization for GC-MS Quantification of Bromate in Water

1-Bromoethyl acetate serves as a derivatizing agent for the sensitive determination of bromate in ozonated and chlorinated water samples via gas chromatography-mass spectrometry (GC-MS) [3]. The thermodynamic evidence of its equilibrium behavior in the GC injector [4] directly informs method development: analysts must optimize injector temperature to avoid on-column dissociation. Substitution with 1-chloroethyl acetate would alter the equilibrium and retention characteristics, requiring complete method re-validation.

Synthesis of 1-Bromoethyl Acetate via High-Yield, Catalyst-Free Routes for Cost-Sensitive Intermediates

For fine chemical and contract research organizations synthesizing pharmaceutical intermediates, the vinyl acetate/HBr gas route (WO9855445A1) offers a scalable, catalyst-free pathway to 1-bromoethyl acetate with yields exceeding 80% and purities above 97% [5]. This route avoids heavy metal catalysts (ZnCl₂) and acetaldehyde, reducing waste and simplifying purification. Procurement teams should prioritize suppliers employing this or similarly optimized processes to secure cost-competitive, high-purity material for downstream applications.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis: cefuroxime axetil esterification
Regioselectivity and bis(1-bromoethyl)ether impurity control
Crystallization quality and process consistency
Analytical derivatization: bromate GC-MS detection
Thermodynamic equilibrium behavior under injector conditions
Injector temperature optimization and on-column stability
Intermediate sourcing: catalyst-free route evaluation
High-yield, catalyst-free synthetic availability
Purity and yield benchmarking against traditional ZnCl₂ process

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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